molecular formula C10H17N3 B13288184 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine

1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13288184
M. Wt: 179.26 g/mol
InChI Key: IAKMNXFUGAZGRZ-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Functionalized pyrazole derivatives

Scientific Research Applications

1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Methylcyclohexyl)-1H-pyrazole: Similar structure but lacks the amine group.

    3-Methylcyclohexylamine: Similar cyclohexyl group but lacks the pyrazole ring.

    1H-Pyrazol-3-amine: Similar pyrazole ring but lacks the cyclohexyl group.

Uniqueness: 1-(3-Methylcyclohexyl)-1H-pyrazol-3-amine is unique due to the combination of the 3-methylcyclohexyl group and the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12)

InChI Key

IAKMNXFUGAZGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C=CC(=N2)N

Origin of Product

United States

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